molecular formula C16H18N4O3 B6511115 2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-(piperidin-1-yl)acetamide CAS No. 946290-45-5

2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-(piperidin-1-yl)acetamide

Cat. No.: B6511115
CAS No.: 946290-45-5
M. Wt: 314.34 g/mol
InChI Key: FCHATUGURHTZBQ-UHFFFAOYSA-N
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Description

2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-(piperidin-1-yl)acetamide is a synthetic compound featuring a phthalazinone core fused with a piperidine-acetamide moiety. Its structure combines a 3,4-dihydrophthalazin-1(2H)-one scaffold, known for bioactivity in kinase inhibition and antimicrobial applications, with a piperidine ring linked via a ketone-acetamide bridge.

Properties

IUPAC Name

2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c21-14-12-7-3-2-6-11(12)13(18-19-14)10-17-15(22)16(23)20-8-4-1-5-9-20/h2-3,6-7H,1,4-5,8-10H2,(H,17,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHATUGURHTZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-(piperidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Phthalazinone Intermediate: The initial step involves the synthesis of the phthalazinone core. This can be achieved by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Attachment of the Piperidine Ring: The phthalazinone intermediate is then reacted with a piperidine derivative. This step often involves nucleophilic substitution reactions where the piperidine nitrogen attacks an electrophilic carbon on the phthalazinone ring.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide bridge. This can be done by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalazinone and acetamide moieties, potentially converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the acetamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohols or amines derived from the reduction of carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-(piperidin-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving hydrolases and oxidoreductases. Its structural features make it a candidate for investigating protein-ligand interactions.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 2-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-2-(piperidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The phthalazinone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may enhance binding affinity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Oxadiazol-Phthalazinone Derivatives ()

Compounds such as 4b, 4c, and 4d share the phthalazinone core but replace the piperidine-acetamide group with a 1,3,4-oxadiazole-thioacetamide moiety. Key differences include:

  • Substituents : Sulfamoylphenyl (4b ), p-tolyl (4c ), and chlorophenyl (4d ) groups at the terminal acetamide position.
  • Physical Properties : Higher melting points (>300°C for 4b ) compared to typical acetamide derivatives, likely due to enhanced crystallinity from sulfonamide or halogen substituents.
  • Synthetic Routes: Synthesized via condensation of phthalazinone intermediates with formaldehyde and amines, followed by cyclization .

Isoxazoline-Phthalazinone Derivatives ()

Compounds like 7a–l incorporate an isoxazoline ring linked to the phthalazinone core.

  • Functional Groups : Methoxyacrylate and isoxazoline substituents enhance antimicrobial activity.
  • Bioactivity : Demonstrated activity against S. aureus and E. coli, with compound 7l showing broad-spectrum efficacy.
  • Synthesis: Derived from methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate, highlighting the versatility of phthalazinone intermediates in generating diverse analogs .

Benzoxazolyl-Phthalazinone ()

BG14883 (2-(1,2-benzoxazol-3-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide) replaces the piperidine group with a benzoxazole ring.

  • Molecular Weight : 334.3288 g/mol, lower than the target compound.
  • Applications : Structural simplicity may favor solubility but reduce target specificity compared to piperidine-containing analogs .

Functional Analogues

G786-2305 ()

2-(3-methoxyphenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide substitutes the piperidine group with a methoxyphenoxy chain.

  • Applications : Used as a screening compound, suggesting utility in early-stage drug discovery .

Radiprodil ()

2-(4-(4-fluorobenzyl)piperidin-1-yl)-2-oxo-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)acetamide shares the piperidine-acetamide motif but replaces phthalazinone with a benzoxazolone ring.

  • Bioactivity : A ROR-gamma modulator for autoimmune diseases, demonstrating the therapeutic relevance of piperidine-acetamide scaffolds .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference ID
Target Compound Phthalazinone + Piperidine Piperidin-1-yl, acetamide ~361.37* Kinase inhibition (hypothesized) N/A
4b (Oxadiazol derivative) Phthalazinone + Oxadiazole Sulfamoylphenyl, thioacetamide ~485.49 High crystallinity (>300°C MP)
BG14883 (Benzoxazolyl derivative) Phthalazinone + Benzoxazole Benzoxazol-3-yl, acetamide 334.33 Screening compound
G786-2305 (Methoxyphenoxy derivative) Phthalazinone + Phenoxy 3-Methoxyphenoxy, acetamide ~343.35 Lipophilic, CNS-targeted potential
Radiprodil Benzoxazolone + Piperidine 4-Fluorobenzyl, piperidin-1-yl ~402.42 ROR-gamma modulation
7l (Isoxazoline derivative) Phthalazinone + Isoxazoline Methoxyacrylate, isoxazoline ~387.39 Broad-spectrum antimicrobial

*Calculated based on molecular formula C₁₈H₁₉N₃O₃.

Research Findings and Implications

  • Structural Flexibility: The piperidine-phthalazinone scaffold allows for modular substitutions, enabling optimization of pharmacokinetic properties (e.g., solubility via sulfamoyl groups in 4b) or bioactivity (e.g., antimicrobial activity in isoxazoline derivatives) .
  • Thermal Stability : High melting points in oxadiazol derivatives suggest utility in solid formulations, whereas lower molecular weight analogs (e.g., BG14883) may favor solubility .
  • Therapeutic Potential: Analogues like Radiprodil validate the piperidine-acetamide motif in targeting nuclear receptors, supporting further exploration of the target compound in autoimmune or inflammatory diseases .

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